8-chloro-2-methylquinolinehydrochloride
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Overview
Description
8-chloro-2-methylquinolinehydrochloride is an organic compound with the molecular formula C10H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux in a suitable solvent.
Industrial Production Methods
Industrial production of 8-chloro-2-methylquinolinehydrochloride may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-methylquinolinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often employed.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
8-chloro-2-methylquinolinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-chloro-2-methylquinolinehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the chlorine substituent but shares the quinoline core structure.
8-Chloroquinoline: Similar structure but without the methyl group at the 2-position.
Quinoline: The parent compound without any substituents
Uniqueness
8-chloro-2-methylquinolinehydrochloride is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potency and selectivity in various applications compared to its analogues .
Properties
IUPAC Name |
8-chloro-2-methylquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSKPSQTCNZQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268593-83-4 |
Source
|
Record name | 8-chloro-2-methylquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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